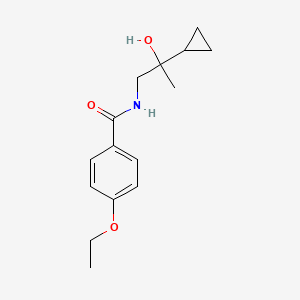

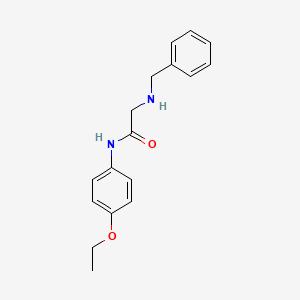

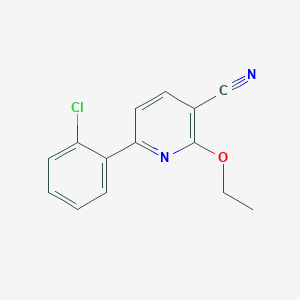

N-(2-cyclopropyl-2-hydroxypropyl)-4-ethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-cyclopropyl-2-hydroxypropyl)-4-ethoxybenzamide is a chemical compound that has been studied for its potential use in scientific research. This compound is known for its unique properties and has shown promising results in various studies.

Aplicaciones Científicas De Investigación

Biosensor Development

A study by Karimi-Maleh et al. (2014) demonstrated the use of a nanocomposite including N-(4-hydroxyphenyl)-3,5-dinitrobenzamide for developing a highly sensitive biosensor. This biosensor is capable of simultaneously determining glutathione and piroxicam. The modified electrode showcased potent electron mediating behavior and could accurately measure the analytes in real samples (Karimi-Maleh et al., 2014).

Physical Property Analysis

Research by Sawale et al. (2016) focused on a related compound, 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, examining its molar refraction and polarizability. These physical properties were analyzed to understand the substance's behavior in different solutions, providing insights into its chemical characteristics (Sawale et al., 2016).

Structural Analysis of Drugs

A study on glibenclamide by Sanz et al. (2012) investigated the structure of this antidiabetic drug, which has a similar benzamide structure. Using NMR spectroscopy and theoretical calculations, the research provided detailed insights into the drug's behavior in solution and solid states (Sanz et al., 2012).

Chemodivergent Annulations

Xu et al. (2018) explored the use of N-methoxybenzamides in Rhodium(III)-catalyzed chemodivergent annulations. This study highlights the potential of such compounds in synthetic chemistry, particularly in creating complex molecular structures through C-H activation (Xu et al., 2018).

Sigma Receptor Scintigraphy

Caveliers et al. (2002) conducted a study involving N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide in sigma receptor scintigraphy. This research underscores the potential of benzamide derivatives in medical imaging, particularly for detecting primary breast tumors (Caveliers et al., 2002).

Intramolecular Cyclopropanation

Research by Archambeau et al. (2015) delved into the reactivity of cyclopropenes, related to the cyclopropyl group in N-(2-cyclopropyl-2-hydroxypropyl)-4-ethoxybenzamide. Their study provided insights into metal-catalyzed ring-opening reactions, which are crucial for synthesizing diverse molecular structures (Archambeau et al., 2015).

Propiedades

IUPAC Name |

N-(2-cyclopropyl-2-hydroxypropyl)-4-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-3-19-13-8-4-11(5-9-13)14(17)16-10-15(2,18)12-6-7-12/h4-5,8-9,12,18H,3,6-7,10H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNRDLJWTXOIXSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCC(C)(C2CC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Benzyloxy)pyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2981512.png)

![6-Amino-7-(benzenesulfonyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2981513.png)